molecular formula C26H24N4O3 B2859990 N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1209832-34-7

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2859990
CAS No.: 1209832-34-7
M. Wt: 440.503
InChI Key: MFWYCPRNLJANDV-UHFFFAOYSA-N
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Description

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromene core with a pyridazinylphenyl moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the pyridazinylphenyl group. Key steps include:

    Formation of the Chromene Core: This is achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Introduction of the Pyridazinylphenyl Group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Final Assembly: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas like anti-cancer and anti-inflammatory drug development.

    Industry: The compound’s properties may be leveraged in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)benzamide: Shares the pyridazinylphenyl moiety but lacks the chromene core.

    4-oxo-4H-chromene-2-carboxamide derivatives: Compounds with similar chromene cores but different substituents.

Uniqueness

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a pyridazinylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17-12-14-30(15-13-17)25-11-10-21(28-29-25)18-6-8-19(9-7-18)27-26(32)24-16-22(31)20-4-2-3-5-23(20)33-24/h2-11,16-17H,12-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYCPRNLJANDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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